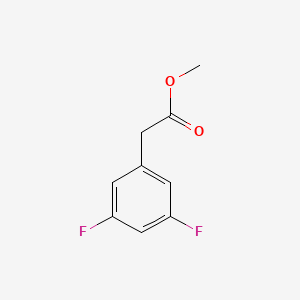Methyl 2-(3,5-difluorophenyl)acetate
CAS No.: 210530-70-4
Cat. No.: VC2472256
Molecular Formula: C9H8F2O2
Molecular Weight: 186.15 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 210530-70-4 |
|---|---|
| Molecular Formula | C9H8F2O2 |
| Molecular Weight | 186.15 g/mol |
| IUPAC Name | methyl 2-(3,5-difluorophenyl)acetate |
| Standard InChI | InChI=1S/C9H8F2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 |
| Standard InChI Key | YBJMEHGTPXJXHZ-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC(=CC(=C1)F)F |
| Canonical SMILES | COC(=O)CC1=CC(=CC(=C1)F)F |
Chemical and Physical Properties
Methyl 2-(3,5-difluorophenyl)acetate is defined by its specific molecular structure and physical characteristics that make it valuable for research applications. The compound's fundamental properties establish its identity and behavior in various experimental contexts.
Basic Chemical Properties
Methyl 2-(3,5-difluorophenyl)acetate has the molecular formula C9H8F2O2 with a calculated molecular weight of 186.1554 g/mol . The compound is registered with the Chemical Abstracts Service (CAS) registry number 210530-70-4, which serves as its unique identifier in chemical databases and literature . This fluorinated compound belongs to the class of phenylacetates, specifically those with halogen substitutions, which often exhibit distinct chemical behaviors compared to non-halogenated analogs.
Structural Characteristics
The structure of Methyl 2-(3,5-difluorophenyl)acetate consists of a phenyl ring with fluorine atoms at positions 3 and 5, creating a symmetrical difluoro substitution pattern. The phenyl ring is connected to an acetate group through a methylene bridge, with the full structure comprising the following key features:
-
A benzene ring core structure
-
Two fluorine atoms positioned meta to each other (3,5-positions)
-
A methylene (-CH2-) linker connecting the aromatic ring to a carboxyl group
-
A methyl ester functionality (-COOCH3)
This structural arrangement contributes to the compound's chemical reactivity, particularly in nucleophilic substitution reactions where the fluorine atoms can serve as leaving groups under appropriate conditions.
Synthesis and Preparation
Synthetic Routes
While the search results don't provide specific synthetic routes for Methyl 2-(3,5-difluorophenyl)acetate, related fluorinated phenyl compounds can offer insights into potential preparation methods. Synthesis typically involves the esterification of the corresponding phenylacetic acid or direct construction of the structure through coupling reactions . Based on related compounds, the synthesis might involve the following general approaches:
-
Esterification of 2-(3,5-difluorophenyl)acetic acid with methanol under acidic conditions
-
Grignard or organolithium reactions using 3,5-difluorobromobenzene followed by carbonylation and esterification
-
Palladium-catalyzed cross-coupling reactions to form the carbon skeleton followed by functional group transformations
The preparation of related fluorinated compounds often involves organometallic intermediates. For instance, the synthesis of 2,4-difluorophenyl derivatives described in the patent literature uses magnesium in tetrahydrofuran with 1-bromo-2,4-difluorobenzene to create a Grignard reagent, which can then be further reacted to build the desired molecular structure .
Purification Methods
Purification of Methyl 2-(3,5-difluorophenyl)acetate typically follows standard procedures for similar organic compounds. Based on analogous syntheses, these methods may include:
-
Column chromatography using petroleum ether and ethyl acetate as eluents
-
Extraction with organic solvents like ethyl acetate, followed by washing with water and brine
-
Drying over anhydrous sodium sulfate or similar desiccants to remove residual water
-
Evaporation of solvents under reduced pressure to isolate the pure compound
Stock Solution Preparation
Concentration Calculations
The following table provides guidance for preparing stock solutions of Methyl 2-(3,5-difluorophenyl)acetate at various concentrations :
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 5.3719 mL | 26.8593 mL | 53.7186 mL |
| 5 mM | 1.0744 mL | 5.3719 mL | 10.7437 mL |
| 10 mM | 0.5372 mL | 2.6859 mL | 5.3719 mL |
These calculations are based on the molecular weight of 186.1554 g/mol and provide the volume of solvent needed to achieve the desired molarity when dissolving the specified amount of compound .
Solution Stability
To maximize the stability of prepared stock solutions, the following guidelines are recommended:
-
Once prepared, store the solution in separate aliquots to avoid product deterioration caused by repeated freezing and thawing cycles .
-
For improved solubility, heating the tube to 37°C followed by ultrasonic bath treatment may be beneficial .
-
Sample solutions are typically provided at concentrations of 10 mM in 25 μL volumes, which can serve as a reference for further dilutions .
Analytical Characterization
While comprehensive analytical data for Methyl 2-(3,5-difluorophenyl)acetate is limited in the provided search results, standard characterization techniques for similar organic compounds would typically include:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to show characteristic patterns for:
-
Aromatic protons of the 3,5-difluorophenyl ring (typically appearing as multiplets due to coupling with fluorine atoms)
-
Methylene protons (-CH2-) adjacent to both the aromatic ring and carbonyl group
-
Methyl protons of the ester group
For related compounds, 1H NMR data shows distinctive patterns for aromatic protons in the 6.8-7.3 ppm range, with characteristic coupling patterns due to fluorine interactions .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume